molecular formula C12H16FNO2 B14211168 N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide CAS No. 581101-45-3

N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide

Cat. No.: B14211168
CAS No.: 581101-45-3
M. Wt: 225.26 g/mol
InChI Key: ORSXCGCTOGDGRU-NSHDSACASA-N
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Description

N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide is a chemical compound characterized by the presence of a fluoro-substituted phenyl group, a hydroxypropan-2-yl moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzaldehyde and (S)-3-hydroxy-2-propanone.

    Condensation Reaction: The aldehyde and ketone undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide, to form the corresponding α,β-unsaturated ketone.

    Reduction: The α,β-unsaturated ketone is then reduced using a reducing agent like sodium borohydride to yield the desired hydroxypropan-2-yl intermediate.

    Acetylation: Finally, the hydroxypropan-2-yl intermediate is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The fluoro-substituted phenyl group can be reduced to a cyclohexyl group using hydrogenation in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the cyclohexyl derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl group enhances its binding affinity to these targets, while the hydroxypropan-2-yl moiety contributes to its overall stability and bioavailability. The acetamide group may also play a role in modulating its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[(2S,3R)-4-[[(2R)-1-hydroxypropan-2-yl]-(4-methylphenyl)sulfonylamino]-2-methoxy-3-methylbutyl]-N-methylbenzamide
  • 3-fluoro-N-[[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylbenzamide
  • 4-fluoro-N-[(2S,3R)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]benzenesulfonamide

Uniqueness

N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both hydroxy and acetamide functional groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

581101-45-3

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide

InChI

InChI=1S/C12H16FNO2/c1-8-3-4-10(12(13)5-8)6-11(7-15)14-9(2)16/h3-5,11,15H,6-7H2,1-2H3,(H,14,16)/t11-/m0/s1

InChI Key

ORSXCGCTOGDGRU-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](CO)NC(=O)C)F

Canonical SMILES

CC1=CC(=C(C=C1)CC(CO)NC(=O)C)F

Origin of Product

United States

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